molecular formula C12H13N3O2 B14399531 1h-Pyrazolo[4,3-c]pyridine,5-acetyl-3-(2-furanyl)-4,5,6,7-tetrahydro- CAS No. 87628-35-1

1h-Pyrazolo[4,3-c]pyridine,5-acetyl-3-(2-furanyl)-4,5,6,7-tetrahydro-

Cat. No.: B14399531
CAS No.: 87628-35-1
M. Wt: 231.25 g/mol
InChI Key: PQZGFNBLBIBFIR-UHFFFAOYSA-N
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Description

1h-Pyrazolo[4,3-c]pyridine,5-acetyl-3-(2-furanyl)-4,5,6,7-tetrahydro- is a heterocyclic compound that belongs to the family of pyrazolopyridines

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1h-Pyrazolo[4,3-c]pyridine,5-acetyl-3-(2-furanyl)-4,5,6,7-tetrahydro- typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of a pyrazole derivative with a pyridine derivative in the presence of a suitable catalyst. The reaction conditions often include the use of solvents such as acetic acid or ethanol and may require heating to facilitate the cyclization process .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods are designed to optimize yield and purity while minimizing the use of hazardous reagents and solvents .

Chemical Reactions Analysis

Types of Reactions

1h-Pyrazolo[4,3-c]pyridine,5-acetyl-3-(2-furanyl)-4,5,6,7-tetrahydro- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects in treating diseases such as cancer, inflammation, and neurological disorders.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1h-Pyrazolo[4,3-c]pyridine,5-acetyl-3-(2-furanyl)-4,5,6,7-tetrahydro- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity or modulate receptor function, leading to various biological effects. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1h-Pyrazolo[4,3-c]pyridine,5-acetyl-3-(2-furanyl)-4,5,6,7-tetrahydro- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields .

Properties

CAS No.

87628-35-1

Molecular Formula

C12H13N3O2

Molecular Weight

231.25 g/mol

IUPAC Name

1-[3-(furan-2-yl)-1,4,6,7-tetrahydropyrazolo[4,3-c]pyridin-5-yl]ethanone

InChI

InChI=1S/C12H13N3O2/c1-8(16)15-5-4-10-9(7-15)12(14-13-10)11-3-2-6-17-11/h2-3,6H,4-5,7H2,1H3,(H,13,14)

InChI Key

PQZGFNBLBIBFIR-UHFFFAOYSA-N

Canonical SMILES

CC(=O)N1CCC2=C(C1)C(=NN2)C3=CC=CO3

Origin of Product

United States

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